molecular formula C21H26N2O4S2 B2412640 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide CAS No. 941905-15-3

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide

Cat. No. B2412640
CAS RN: 941905-15-3
M. Wt: 434.57
InChI Key: MBOXNQGPSQKEPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C21H26N2O4S2 and its molecular weight is 434.57. The purity is usually 95%.
BenchChem offers high-quality 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Enzyme Inhibitory Activities

A study presented the synthesis of novel triazole analogues, including compounds related to 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide, following both conventional and microwave-assisted protocols. These compounds were evaluated for their inhibition potential against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. One compound demonstrated significant inhibitory activity against these enzymes, highlighting the potential therapeutic applications of these molecules in conditions associated with enzyme dysfunction. The study also performed structure-activity relationship (SAR) studies and molecular docking to explore the binding modes of these compounds (N. Virk et al., 2018).

Antibacterial Activity

Another research focused on the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. The study found that these compounds, including those structurally related to 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide, exhibited moderate to strong antibacterial activities, particularly against Gram-negative bacterial strains. This suggests their potential application in developing new antibacterial agents (Kashif Iqbal et al., 2017).

Organic Sulfur Compound Synthesis

Research into the synthesis of organic sulfur compounds, including benzothiazine hydroxamic acids, involves intermediates related to the structure of 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide. These compounds are prepared through a series of reactions involving sulfone and nitrophenylthio acetates, highlighting the versatility of sulfone-based compounds in synthesizing complex molecules with potential biological activities (R. T. Coutts & E. Smith, 1967).

properties

IUPAC Name

2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]-N-(2-methylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S2/c1-27-17-10-12-18(13-11-17)29(25,26)23-14-6-5-7-16(23)15-21(24)22-19-8-3-4-9-20(19)28-2/h3-4,8-13,16H,5-7,14-15H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOXNQGPSQKEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=CC=C3SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(2-(methylthio)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.